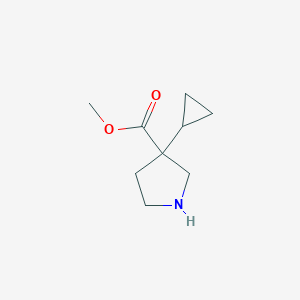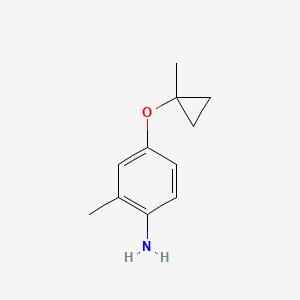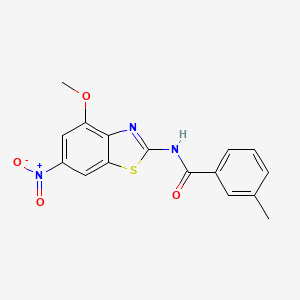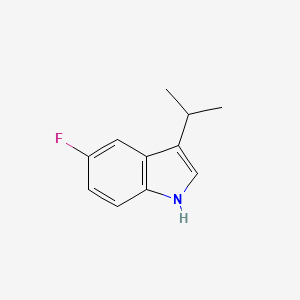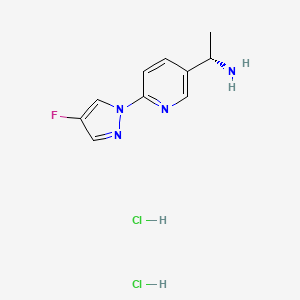
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, hereafter referred to as compound A, is a novel small-molecule that has recently been synthesized and studied for its potential applications in scientific research. Compound A is an organic compound that is composed of a pyrazole ring, a pyridine ring, and an ethanamine group. It is a colorless solid that is slightly soluble in water and is highly soluble in organic solvents such as methanol, ethanol, and acetonitrile. Compound A has been studied for its potential use in a variety of applications, including drug design, biochemistry, and laboratory experiments.
Scientific Research Applications
Compound A has a variety of potential applications in scientific research. It has been studied for its potential use as a tool for drug design, as it has been found to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. Compound A has also been studied for its potential use in biochemistry and laboratory experiments, as it has been found to act as a fluorescent probe for various biochemical processes. Furthermore, compound A has been studied for its potential use in the development of novel therapeutic agents, as it has been found to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of compound A is not yet fully understood. However, it is believed to interact with various proteins in order to modulate their activity. For example, compound A has been found to interact with G-protein coupled receptors, ion channels, and enzymes, which suggests that it may act as an allosteric modulator of these proteins. Furthermore, compound A has been found to act as a fluorescent probe for various biochemical processes, suggesting that it may also be involved in the regulation of these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are still being studied. However, it has been found to possess anti-inflammatory and anti-cancer properties, suggesting that it may be useful in the development of novel therapeutic agents. Furthermore, compound A has been found to possess antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. In addition, compound A has been found to possess neuroprotective properties, suggesting that it may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
Compound A has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of compound A is its ability to act as a fluorescent probe for various biochemical processes. This makes it an ideal tool for monitoring and measuring biochemical reactions in the laboratory. Furthermore, compound A is relatively stable and is soluble in a variety of organic solvents, which makes it easy to handle and store in the laboratory.
However, there are a number of limitations associated with the use of compound A in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, compound A has not been extensively studied, which means that its exact mechanism of action is not yet fully understood.
Future Directions
The potential applications of compound A are still being explored, and there are a number of future directions that could be explored. For example, further research could be conducted to better understand the exact mechanism of action of compound A and to determine its potential therapeutic applications. In addition, further research could be conducted to explore the potential of compound A as an imaging agent and to determine its potential applications in drug design. Furthermore, further research could be conducted to explore the potential of compound A as a fluorescent probe for various biochemical processes and to determine its potential applications in laboratory experiments. Finally, further research could be conducted to explore the potential of compound A as an antioxidant agent and to determine its potential applications in the treatment of oxidative stress-related diseases.
Synthesis Methods
Compound A was synthesized using a multi-step reaction process. The first step involved the formation of the pyrazole ring, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The second step involved the formation of the pyridine ring, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The final step involved the formation of the ethanamine group, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The product was then purified by recrystallization from methanol and the dihydrochloride salt was formed by the addition of hydrochloric acid.
properties
IUPAC Name |
(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXYYVMNJUPEN-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

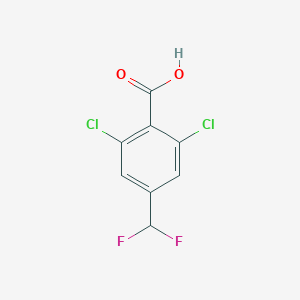


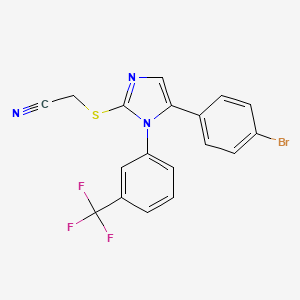
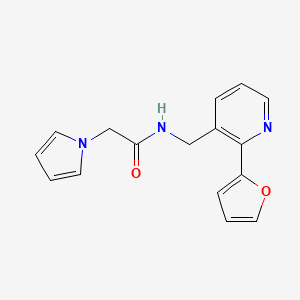

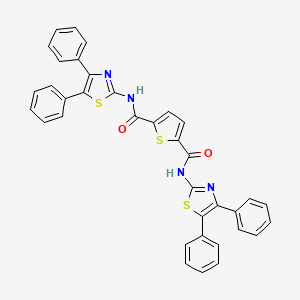
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
